molecular formula C14H15NO4S B1309748 [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 43204-94-0

[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B1309748
CAS No.: 43204-94-0
M. Wt: 293.34 g/mol
InChI Key: XRLRXNYXYSBOAZ-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group and a methyl group attached to the thiazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

    Drug Development: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: What sets [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid apart is its specific thiazole ring structure combined with the dimethoxyphenyl and acetic acid groups. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-8-15-14(12(20-8)7-13(16)17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLRXNYXYSBOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322996
Record name 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43204-94-0
Record name 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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